2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenoxy group, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:
Formation of the dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the tetrahydroisoquinoline moiety: This involves the reduction of isoquinoline to tetrahydroisoquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Introduction of the phenylsulfonyl group: This step can be performed by reacting phenylsulfonyl chloride with the tetrahydroisoquinoline derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the phenylsulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroisoquinoline moiety.
Reduction: Reduced derivatives of the phenylsulfonyl group.
Substitution: Substituted derivatives of the dichlorophenoxy group.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of phenylsulfonyl and dichlorophenoxy groups on biological systems. It may serve as a model compound for investigating the interactions between these functional groups and biological macromolecules.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity as an inhibitor or modulator of specific enzymes or receptors, particularly those involved in neurological or inflammatory pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The dichlorophenoxy group may interact with hydrophobic pockets, while the phenylsulfonyl group could form hydrogen bonds or electrostatic interactions with amino acid residues. The tetrahydroisoquinoline moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Phenylsulfonyl derivatives: Compounds containing the phenylsulfonyl group, used in various chemical and pharmaceutical applications.
Tetrahydroisoquinoline derivatives: Molecules with the tetrahydroisoquinoline moiety, known for their pharmacological activities.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide apart is the combination of these three functional groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4S/c24-18-7-9-22(21(25)13-18)31-15-23(28)26-19-8-6-16-10-11-27(14-17(16)12-19)32(29,30)20-4-2-1-3-5-20/h1-9,12-13H,10-11,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPUSQZNFGERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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